molecular formula C11H14N6 B1461043 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1172883-22-5

3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B1461043
CAS RN: 1172883-22-5
M. Wt: 230.27 g/mol
InChI Key: DFTUYOPODMVFML-UHFFFAOYSA-N
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Description

3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound with the molecular formula C11H14N6 . Its average mass is 230.269 Da and its monoisotopic mass is 230.127991 Da .


Molecular Structure Analysis

The InChI code for 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is 1S/C11H14N6/c1-4-13-17(7-1)11-3-2-10(14-15-11)16-8-5-12-6-9-16/h1-4,7,12H,5-6,8-9H2 .

Scientific Research Applications

Synthesis of Heterocyclic Systems

A study by Youssef et al. (2005) demonstrated the synthesis of various heterocyclic systems with anticipated biological activities through reactions involving 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives. These compounds were reacted with different reagents, including PCl5–POCl3 mixture and ethyl chloroacetate, to yield a range of adducts, showcasing the compound's utility in generating novel heterocyclic systems with potential biological activities (Youssef et al., 2005).

Antidiabetic Drug Development

Bindu et al. (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as antidiabetic medications. The study highlighted the compounds' significant insulinotropic activities, indicating their potential as effective antidiabetic drugs (Bindu et al., 2019).

Role in Medicinally Important Compounds

Miniyar et al. (2013) provided an overview of the pyrazine ring's role in medicinally important compounds, including its association with other scaffolds like pyrazole, highlighting the significance of pyrazine derivatives in drug design due to their various therapeutic applications (Miniyar et al., 2013).

Antitubercular Agents

Srinivasarao et al. (2020) focused on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. This research underscores the compound's relevance in developing potent anti-tubercular medications, with several derivatives showing significant activity against Mycobacterium tuberculosis H37Ra (Srinivasarao et al., 2020).

Pharmacological Screening

The synthesis and pharmacological screening of novel N-substituted-2-amino-1,3,4-thiadiazoles, involving reactions with 2-amino-1,3,4-thiadiazole and various reagents, have been explored, indicating a broad scope for generating compounds with potential antitumor and antioxidant activities (Hamama et al., 2013).

properties

IUPAC Name

3-piperazin-1-yl-6-pyrazol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-4-13-17(7-1)11-3-2-10(14-15-11)16-8-5-12-6-9-16/h1-4,7,12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTUYOPODMVFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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